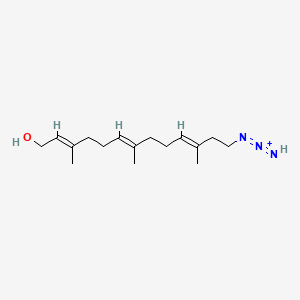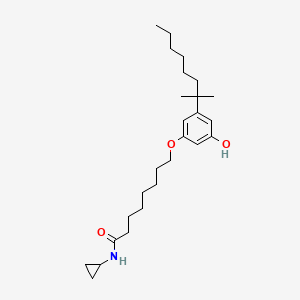
1H-Imidazole-4-carbonitrile,5-amino-4,5-dihydro-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-4-carbonitrile,5-amino-4,5-dihydro-(9CI) is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an amino group and a carbonitrile group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Imidazole-4-carbonitrile,5-amino-4,5-dihydro-(9CI) can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a suitable catalyst under mild conditions can yield the desired imidazole derivative . Another method involves the Debus-Radziszewski synthesis, which is a classical method for imidazole synthesis .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis routes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production. Catalysts and reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole-4-carbonitrile,5-amino-4,5-dihydro-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The amino and carbonitrile groups can participate in substitution reactions, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole-4-carboxylic acid, while reduction can produce 1H-imidazole-4-amine.
Applications De Recherche Scientifique
1H-Imidazole-4-carbonitrile,5-amino-4,5-dihydro-(9CI) has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-4-carbonitrile,5-amino-4,5-dihydro-(9CI) involves its interaction with specific molecular targets. The amino and carbonitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
- 4-Amino-1H-imidazole-5-carbonitrile
- 5-Amino-1H-imidazole-4-carbonitrile
- 5-Amino-4-cyanoimidazole
- 5-Amino-4-imidazolecarbonitrile
- 5-Cyano-4-aminoimidazole
Uniqueness: 1H-Imidazole-4-carbonitrile,5-amino-4,5-dihydro-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
128563-33-7 |
|---|---|
Formule moléculaire |
C4H6N4 |
Poids moléculaire |
110.12 |
Nom IUPAC |
4-amino-4,5-dihydro-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C4H6N4/c5-1-3-4(6)8-2-7-3/h2-4H,6H2,(H,7,8) |
Clé InChI |
QDACDFWPMHRRMS-UHFFFAOYSA-N |
SMILES |
C1=NC(C(N1)C#N)N |
Synonymes |
1H-Imidazole-4-carbonitrile,5-amino-4,5-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


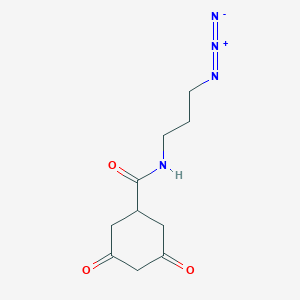
![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)



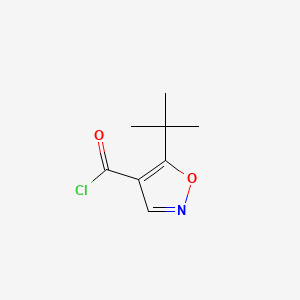


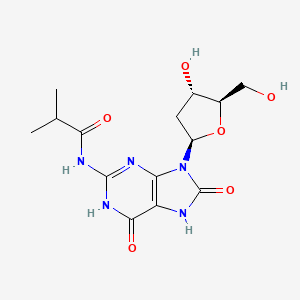
![2H,4H-4,8-Epoxy[1,3]dioxolo[4,5-d]azepine](/img/structure/B592805.png)
